molecular formula C8H6ClNO3S B2803937 4-Cyano-2-methoxybenzene-1-sulfonyl chloride CAS No. 1261791-90-5

4-Cyano-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2803937
CAS No.: 1261791-90-5
M. Wt: 231.65
InChI Key: SHEGIUODCWBLSZ-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 . It is also known by its IUPAC name, 2-cyano-4-methoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a cyano group (CN), a methoxy group (OCH3), and a sulfonyl chloride group (SO2Cl) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group ability of the chloride ion .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.66 . The storage conditions for this compound are in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical properties are not available in the retrieved resources .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

A study by Nagarajan and Krishnakumar (2018) focused on the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, highlighting its importance in the synthesis of biologically active compounds. The research utilized spectroscopic and theoretical methods to explore the compound's molecular geometry, HOMO-LUMO energy gap, NBO study for charge delocalization, and its nonlinear optical (NLO) activities. This comprehensive analysis underscores the chemical significance and potential applications of 4-Cyano-2-methoxybenzenesulfonyl Chloride in various scientific and industrial domains (Nagarajan & Krishnakumar, 2018).

Synthetic Applications

In synthetic chemistry, the compound's derivatives have been utilized in the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, as demonstrated by Kurosawa, Kan, and Fukuyama (2003). This process exemplifies the role of 4-Cyano-2-methoxybenzene-1-sulfonyl chloride in facilitating N-sulfonation, a key step in synthesizing complex organic compounds with potential pharmacological applications (Kurosawa, Kan, & Fukuyama, 2003).

Antimicrobial Activity

Mohamed (2007) explored the synthesis and reactivity of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides towards nitrogen nucleophiles. The study also evaluated the antibacterial activity of synthesized sulfonamide derivatives against common pathogens such as E. coli and Staphylococcus aureus. This research indicates the potential of this compound derivatives for developing new antimicrobial agents (Mohamed, 2007).

Solvation and Catalysis

Ivanov et al. (2005) conducted studies on the solvation bifunctional catalysis of the hydrolysis of sulfonyl chlorides, including derivatives of this compound. This research provides insight into the influence of substrate structure on the hydrolysis process, offering valuable information for chemical reactions involving sulfonyl chlorides in various solvent systems (Ivanov et al., 2005).

Safety and Hazards

4-Cyano-2-methoxybenzene-1-sulfonyl chloride is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . In case of ingestion, it is advised to call a poison center or doctor .

Properties

IUPAC Name

4-cyano-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEGIUODCWBLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261791-90-5
Record name 4-cyano-2-methoxybenzene-1-sulfonyl chloride
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